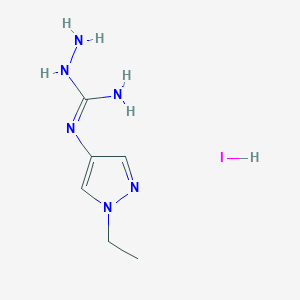

N''-amino-N-(1-ethyl-1H-pyrazol-4-yl)guanidinehydroiodide

Beschreibung

N''-Amino-N-(1-ethyl-1H-pyrazol-4-yl)guanidinehydroiodide is a guanidine derivative with a pyrazole substituent. Guanidine-based compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Eigenschaften

IUPAC Name |

1-amino-2-(1-ethylpyrazol-4-yl)guanidine;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N6.HI/c1-2-12-4-5(3-9-12)10-6(7)11-8;/h3-4H,2,8H2,1H3,(H3,7,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFMXFRWXCWVAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)N=C(N)NN.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13IN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of N’'-amino-N-(1-ethyl-1H-pyrazol-4-yl)guanidinehydroiodide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and carbonyl compounds.

Introduction of the Guanidine Group: The guanidine moiety can be introduced by reacting the pyrazole derivative with an appropriate guanidine precursor under basic conditions.

Hydroiodide Formation: The final step involves the formation of the hydroiodide salt by reacting the guanidine derivative with hydroiodic acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions .

Analyse Chemischer Reaktionen

N’'-amino-N-(1-ethyl-1H-pyrazol-4-yl)guanidinehydroiodide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

One of the primary applications of N''-amino-N-(1-ethyl-1H-pyrazol-4-yl)guanidinehydroiodide is its potential role in treating viral infections, notably those associated with retroviruses such as HIV. Research indicates that compounds similar to this pyrazole derivative can act as inhibitors of reverse transcriptase, an enzyme critical to the viral replication process. The inhibition of this enzyme can lead to a reduction in viral load and progression of diseases like AIDS .

Case Study: HIV Treatment

A patent application describes pyrazole derivatives that bind to reverse transcriptase, demonstrating their utility in treating HIV infections by preventing the virus from replicating effectively . This mechanism highlights the importance of this compound in the ongoing search for effective antiviral therapies.

Antidiabetic Properties

Recent studies have indicated that compounds derived from pyrazole structures exhibit α-glucosidase inhibitory activity, which is beneficial in managing diabetes. By inhibiting this enzyme, these compounds can help regulate blood sugar levels post-meal. This compound may share similar properties, contributing to its potential use in diabetes management .

Biological Evaluation

In vitro studies have shown that related pyrazole derivatives significantly reduce glucose levels by inhibiting α-glucosidase activity. This suggests that this compound could be developed further as an antidiabetic agent .

Antioxidant Activity

Another promising application of this compound is its antioxidant properties. Compounds with similar structures have demonstrated significant antioxidant activity, which can protect cells from oxidative stress and related diseases . This property is crucial for developing treatments for conditions linked to oxidative damage, including cancer and cardiovascular diseases.

Synthesis and Characterization

The synthesis of this compound involves specific chemical reactions that yield high purity products suitable for biological testing. The molecular formula C6H13IN6 indicates a complex structure that can be analyzed using various spectroscopic techniques such as NMR and mass spectrometry to confirm its identity and purity .

Wirkmechanismus

The mechanism of action of N’'-amino-N-(1-ethyl-1H-pyrazol-4-yl)guanidinehydroiodide involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring and guanidine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity . This inhibition can disrupt cellular pathways, leading to therapeutic effects in diseases like cancer and inflammation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The evidence focuses on Schiff base ligands (L1, L2, L3) with sulfonamide backbones and variable heterocyclic substituents. Below is a comparative analysis:

Table 1: Structural and Bioactive Comparison of Ligands L1–L3

| Compound | Heterocyclic Substituent | Cytotoxic Activity (IC₅₀) | Activity Ranking |

|---|---|---|---|

| L1 | 5-Methyl-1,2-oxazol-3-yl | Excellent | 1st |

| L3 | 1,3-Thiazol-2-yl | Excellent | 2nd |

| L2 | Pyridin-2-yl | Moderate | 3rd |

Key Findings from Evidence :

- L1 and L3 demonstrated superior cytotoxicity compared to L2 , attributed to their electron-withdrawing substituents (oxazole and thiazole), which enhance binding to cellular targets .

- L2 ’s pyridine group showed reduced activity, likely due to weaker electrostatic interactions .

- The iodine counterion in the target compound (absent in L1–L3) may improve pharmacokinetics, but this remains speculative without direct data.

Mechanistic Insights and Limitations

- Bioactivity Mechanisms: L1–L3 likely inhibit cancer cells via Schiff base-mediated metal chelation or sulfonamide-induced enzyme inhibition .

- Synthesis and Characterization : The evidence details analytical methods (e.g., IR, NMR, EI-MASS) for L1–L3 , which could guide future studies on the target compound.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Example Data for L1–L3 |

|---|---|---|

| ¹H/¹³C-NMR | Confirm ligand structure | Resonance peaks for imine bonds |

| EI-MASS | Determine molecular weight | Parent ion matches theoretical |

| IR Spectroscopy | Identify functional groups | C=N stretch at ~1600 cm⁻¹ |

Biologische Aktivität

N''-amino-N-(1-ethyl-1H-pyrazol-4-yl)guanidinehydroiodide is a novel synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its guanidine and pyrazole moieties, exhibits a range of pharmacological properties, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is identified by its IUPAC name as this compound (CAS Number: 2375276-08-5). It features a guanidine core linked to an ethyl-substituted pyrazole ring, with the hydroiodide component indicating its salt form with hydrogen iodide. The structure can be represented as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of guanidinium compounds, including this compound. Guanidinium derivatives are known to enhance cellular uptake in Gram-negative bacteria, making them promising candidates for antibiotic development. For instance, a study demonstrated that certain guanidinium compounds exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MICs) as low as 1.5 µM .

Table 1: Antimicrobial Activity of Guanidinium Compounds

| Compound Name | Target Bacteria | MIC (µM) |

|---|---|---|

| L15 | MRSA | 1.5 |

| L15 | E. coli | 12.5 |

| This compound | TBD* | TBD* |

*To be determined in future studies.

Anticancer Activity

The anticancer properties of this compound have also been explored. Compounds with similar structural features have shown efficacy in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Case Study: Anticancer Activity

A recent study investigated the effects of a related pyrazole compound on human cancer cell lines. The results indicated that compounds containing the pyrazole moiety could significantly reduce cell viability in breast cancer cells through apoptosis induction . While specific data for this compound remains limited, its structural similarities suggest potential for similar activity.

The biological activity of this compound may be attributed to several mechanisms:

- Cell Membrane Disruption : Guanidinium compounds can interact with bacterial membranes, leading to increased permeability and eventual cell lysis.

- Targeting Specific Proteins : Studies indicate that these compounds may inhibit essential proteins involved in bacterial cell wall synthesis or signaling pathways critical for cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : Some guanidinium derivatives have been shown to induce oxidative stress in target cells, contributing to their cytotoxic effects.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of N''-amino-N-(1-ethyl-1H-pyrazol-4-yl)guanidinehydroiodide?

- Methodological Answer : Low yields in guanidine derivatives often arise from incomplete reaction steps or side reactions. To improve yields:

- Adjust stoichiometry of reactants (e.g., increase equivalents of cyclopropanamine or cesium carbonate as observed in copper-catalyzed coupling reactions) .

- Optimize reaction time and temperature (e.g., extending reaction duration beyond 48 hours at 35°C) .

- Use catalysts like copper(I) bromide to enhance cross-coupling efficiency .

- Purify via gradient chromatography (e.g., 0–100% ethyl acetate/hexane) to isolate the compound effectively .

Q. What characterization techniques are critical for verifying the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm proton environments and carbon frameworks, as demonstrated for structurally similar pyrazol-4-amine derivatives (e.g., δ 8.87 ppm for pyridine protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight using ESI-HRMS, targeting m/z values like 215 [M+H] for related guanidine analogs .

- Elemental Analysis : Compare measured vs. theoretical C/H/N percentages to identify impurities (e.g., discrepancies ≤0.5% indicate high purity) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) in a dry, ventilated environment to prevent hydrolysis or iodide degradation .

- Safety Protocols : Use PPE (gloves, goggles) and fume hoods during handling. Avoid skin contact due to potential irritancy, as noted in safety data sheets for structurally related guanidine salts .

Advanced Research Questions

Q. What mechanistic insights are available for reactions involving this guanidine derivative?

- Methodological Answer :

- Study reaction intermediates via HPLC-MS or in situ IR spectroscopy to track guanidine participation in coupling or cyclization steps .

- Investigate iodide counterion effects on solubility and reactivity in polar solvents (e.g., DMSO or DMF), as observed in perovskite precursor stabilization .

Q. How can computational modeling predict the reactivity or electronic properties of this compound?

- Methodological Answer :

- Perform DFT calculations to map electron density distributions, particularly on the pyrazole ring and guanidine moiety, to predict nucleophilic/electrophilic sites .

- Simulate UV-Vis spectra using TD-DFT to correlate with experimental data for photovoltaic applications (e.g., bandgap tuning in perovskite systems) .

Q. How can contradictory data in thermal stability or spectroscopic profiles be resolved?

- Methodological Answer :

- Conduct thermogravimetric analysis (TGA) under controlled atmospheres to assess decomposition pathways (e.g., loss of hydroiodide vs. pyrazole ring degradation) .

- Replicate experimental conditions from conflicting studies (e.g., solvent purity, humidity levels) to identify environmental factors affecting stability .

Experimental Design Considerations

- Synthetic Protocols : Reference multi-step procedures from analogous compounds, such as coupling 1-ethylpyrazole with guanidine precursors under cesium carbonate mediation .

- Data Validation : Cross-check NMR assignments with DEPT-135 or 2D-COSY experiments to resolve overlapping signals in complex spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.